
2,6-Difluorobenzylmethylsulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorobenzylmethylsulfone is a chemical compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of two fluorine atoms attached to a benzyl ring, along with a methylsulfone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzylmethylsulfone can be achieved through various methods. One common approach involves the Halex process, where dichlorobenzene is treated with a metal fluoride such as potassium fluoride (KF) or silver fluoride (AgF) to replace the halogen via an S_N2 reaction . This method is efficient but is limited to highly activated substrates and may have low selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Halex process mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
2,6-Difluorobenzylmethylsulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Difluorobenzylmethylsulfone is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it may have applications in the development of fluorescent probes for detecting biomolecules . The compound’s unique chemical structure allows it to be used in various fields, including chemistry, biology, medicine, and industry.
作用機序
its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, in proteomics research . The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Methyl 2,6-difluorobenzoate: This compound has a similar fluorinated benzyl structure but contains an ester group instead of a sulfone.
2,6-Difluorobenzylamine: This compound features an amine group in place of the sulfone group.
Uniqueness
2,6-Difluorobenzylmethylsulfone is unique due to the presence of both fluorine atoms and a methylsulfone group, which confer distinct chemical properties and reactivity. Its specific structure makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
886497-97-8 |
|---|---|
分子式 |
C8H8F2O2S |
分子量 |
206.21 g/mol |
IUPAC名 |
1,3-difluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
InChIキー |
LMBJIRVVCCTIEL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
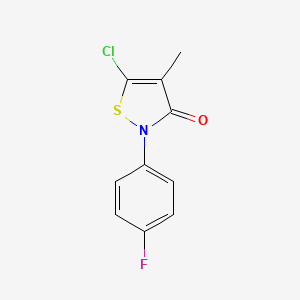

![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

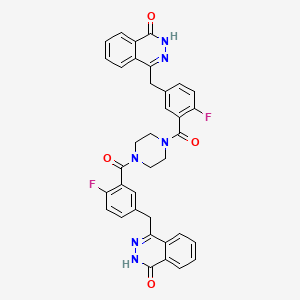
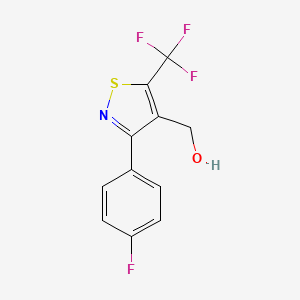
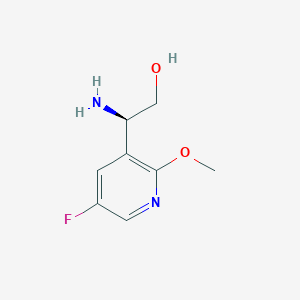
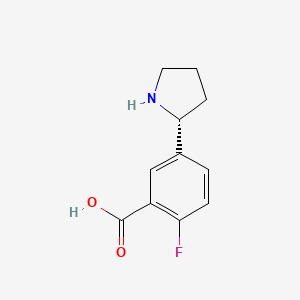
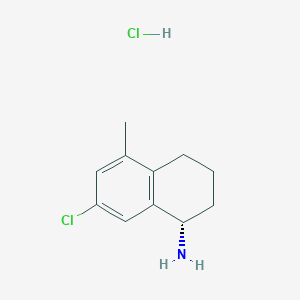


![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)

